7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-1-carboxylic acid
CAS No.: 1251014-09-1
Cat. No.: VC2894536
Molecular Formula: C13H19N3O4
Molecular Weight: 281.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251014-09-1 |
|---|---|
| Molecular Formula | C13H19N3O4 |
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | 7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-9-10(11(17)18)14-8-16(9)7-6-15/h8H,4-7H2,1-3H3,(H,17,18) |
| Standard InChI Key | NRQFIFUIXXHARO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(N=CN2CC1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(N=CN2CC1)C(=O)O |
Introduction
2.1. 5,6,8,9-Tetrahydro-Imidazo[1,2-A]14Diazepine-3,7-Dicarboxylic Acid 7-Tert-Butyl Ester
This compound, with a PubChem CID of 71305679, has a molecular formula and weight similar to the one but differs in its ring structure and substitution pattern. It is characterized by its imidazo[1,2-a] diazepine core and the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis .
| Property | Value |
|---|---|
| Molecular Formula | Not specified for the exact compound, but related compounds have similar structures |
| Molecular Weight | Approximately in the range of 280-300 g/mol for similar compounds |
| IUPAC Name | Not specified for the exact compound, but related compounds have detailed IUPAC names |
| InChIKey | Not available for the exact compound |
2.2. 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid
This compound is an indole derivative with a tert-butoxycarbonyl protecting group. It is significant in organic synthesis and medicinal chemistry due to its potential biological applications. The molecular formula and weight of this compound are C16H25NO3 and approximately 268.33 g/mol, respectively.
| Property | Value |
|---|---|
| Molecular Formula | C16H25NO3 |
| Molecular Weight | Approximately 268.33 g/mol |
| CAS Number | 50773-41-6 |
Synthesis and Applications
Compounds with similar structures are often synthesized using techniques such as cyclocondensation reactions or through the use of flow microreactor systems for improved efficiency and purity. These compounds can undergo various chemical reactions, including deprotection of the tert-butoxycarbonyl group, which is crucial for their biological activity.
Biological Activity
Diazepine derivatives, in general, have shown potential in medicinal chemistry due to their interactions with biological targets. Once the protecting groups are removed, these compounds can engage with specific receptors or enzymes, leading to various pharmacological effects.
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